molecular formula C10H12ClN3O2 B6299087 C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride CAS No. 2030426-54-9

C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride

Cat. No.: B6299087
CAS No.: 2030426-54-9
M. Wt: 241.67 g/mol
InChI Key: QQOURCOADVLLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride” is a derivative of the 1,3,4-oxadiazole scaffold . The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . It has been identified as having a wide variety of biological activities, particularly for cancer treatment .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves several steps. First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are prepared .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . This is followed by the use of a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring to prepare the final derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary depending on the specific substituents in the oxadiazole ring. For example, a derivative was reported to have a molecular weight of 401, a brown color, a yield of 59%, a melting point of 219–221 °C, and an Rf value of 0.7 .

Mechanism of Action

The 1,3,4-oxadiazole scaffold has been found to have anticancer potential. It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .

Future Directions

The 1,3,4-oxadiazole scaffold and its derivatives have shown promising results in cancer treatment . Future research could focus on further structural modifications to ensure high cytotoxicity towards malignant cells . Additionally, the exploration of other biological activities of these compounds could also be a potential direction for future research .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOURCOADVLLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.